molecular formula C21H18N2O4S B229712 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid

3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid

Número de catálogo B229712
Peso molecular: 394.4 g/mol
Clave InChI: JXUYPFWFQKLOLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid, also known as INP0341, is a synthetic compound that has gained attention in the scientific community for its potential applications in various areas of research. INP0341 is a small molecule inhibitor that targets the interaction between the tumor necrosis factor receptor-associated factor 6 (TRAF6) and the transforming growth factor beta-activated kinase 1 (TAK1), which are key proteins involved in the regulation of inflammatory responses. In

Mecanismo De Acción

The mechanism of action of 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid involves the inhibition of the interaction between TRAF6 and TAK1, which is a critical step in the activation of inflammatory signaling pathways. TRAF6 is an adaptor protein that plays a key role in the activation of TAK1, which in turn activates several downstream signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid binds to the interface between TRAF6 and TAK1, preventing their interaction and inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. Inhibition of TAK1 signaling by 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid results in the suppression of the production of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). This leads to a decrease in the recruitment of immune cells to the site of inflammation and a reduction in tissue damage. 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid has also been shown to have anti-tumor effects in various cancer cell lines, suggesting its potential use in cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid in laboratory experiments is its specificity for the TRAF6-TAK1 interaction, which allows for precise modulation of inflammatory signaling pathways without affecting other cellular processes. 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid is also a small molecule inhibitor, which makes it easier to administer and study compared to larger protein inhibitors. However, one limitation of using 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experimental settings.

Direcciones Futuras

There are several future directions for the use of 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid in research. One potential area of application is in the study of autoimmune diseases, which are characterized by dysregulated immune responses and chronic inflammation. 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid has been shown to have therapeutic effects in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential area of research is in the development of combination therapies for cancer, where 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid could be used in combination with other anti-cancer drugs to enhance their efficacy. Finally, further studies are needed to explore the potential side effects and toxicity of 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid is a promising small molecule inhibitor that targets the interaction between TRAF6 and TAK1, with potential applications in various areas of research, including inflammation, cancer, and autoimmune diseases. Its mechanism of action involves the inhibition of downstream signaling pathways, resulting in the suppression of inflammatory responses. Despite some limitations, 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid has several advantages for use in laboratory experiments, including its specificity and ease of administration. Further studies are needed to fully explore its potential applications and limitations.

Métodos De Síntesis

The synthesis of 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid involves a series of chemical reactions, starting with the preparation of 3-indolylacetic acid and 1-naphthalenesulfonyl chloride. These two compounds are then reacted together in the presence of a base to form the intermediate compound, which is subsequently treated with 2-amino-3-methylbutanoic acid to produce the final product, 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid. The overall synthesis process is a multi-step procedure that requires expertise in organic chemistry and careful control of reaction conditions.

Aplicaciones Científicas De Investigación

3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid has been studied extensively for its potential applications in various areas of research, including inflammation, cancer, and autoimmune diseases. Inflammation is a complex biological process that involves a wide range of cellular and molecular pathways, and dysregulation of these pathways can lead to chronic inflammation and tissue damage. 3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid has been shown to inhibit the activation of TAK1 and downstream signaling pathways, resulting in the suppression of inflammatory responses. This makes it a promising candidate for the development of new anti-inflammatory drugs.

Propiedades

Fórmula molecular

C21H18N2O4S

Peso molecular

394.4 g/mol

Nombre IUPAC

3-(1H-indol-3-yl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid

InChI

InChI=1S/C21H18N2O4S/c24-21(25)19(12-15-13-22-18-10-4-3-8-16(15)18)23-28(26,27)20-11-5-7-14-6-1-2-9-17(14)20/h1-11,13,19,22-23H,12H2,(H,24,25)

Clave InChI

JXUYPFWFQKLOLF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

SMILES canónico

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.